molecular formula C35H42Cl2N4O2 B1681114 SSR 146977 CAS No. 264618-44-2

SSR 146977

Cat. No.: B1681114
CAS No.: 264618-44-2
M. Wt: 621.6 g/mol
InChI Key: XWPBINGFFFZAOZ-UMSFTDKQSA-N
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Preparation Methods

The synthetic route for SSR-146977 involves multiple steps, including the formation of key intermediates and final coupling reactions. The chemical name of SSR-146977 hydrochloride is N1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylurea hydrochloride . The preparation involves the use of reagents such as benzoyl chloride, piperidine, and dimethylurea under specific reaction conditions. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

SSR-146977 undergoes various chemical reactions, including:

Scientific Research Applications

SSR-146977 has been extensively studied for its scientific research applications, including:

Mechanism of Action

SSR-146977 exerts its effects by selectively binding to and antagonizing the tachykinin NK3 receptor. This receptor is involved in various physiological processes, including stress response and respiratory function. By inhibiting the NK3 receptor, SSR-146977 can modulate these processes, leading to potential therapeutic benefits .

Comparison with Similar Compounds

SSR-146977 is unique in its high selectivity and potency as an NK3 receptor antagonist. Similar compounds include other NK3 receptor antagonists such as:

SSR-146977 stands out due to its specific chemical structure and high affinity for the NK3 receptor, making it a valuable compound in both research and potential therapeutic applications.

Biological Activity

SSR 146977, also known as this compound hydrochloride, is a potent and selective antagonist of the tachykinin NK3 receptor. This compound is primarily studied for its pharmacological effects on neurokinin receptors, particularly in the context of various physiological processes such as pain perception, mood regulation, and reproductive functions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is classified as a non-peptide compound with a specific ability to inhibit the binding of neurokinin B to NK3 receptors. The chemical structure allows it to effectively modulate neurokinin signaling pathways, which are critical in several physiological responses.

  • Chemical Identification :
    • CAS Number : 264618-38-4
    • Molecular Weight : [Data not provided in sources]

This compound antagonizes the NK3 receptor, leading to the inhibition of various biological activities associated with neurokinin B. Key findings from studies include:

  • Binding Affinity :
    • Ki value for NK3 receptor binding: 0.26 nM .
  • Inhibition of Signaling :
    • Inhibition of inositol monophosphate formation induced by senktide (IC50 = 7.8-13 nM).
    • Blockade of intracellular calcium mobilization (IC50 = 10 nM) .

Pharmacological Effects

This compound has demonstrated significant effects in both in vitro and in vivo studies across various biological systems.

Central Nervous System (CNS)

In the CNS, this compound has been shown to:

  • Inhibit turning behavior in animal models (ID50 = 0.2 mg/kg i.p. and 0.4 mg/kg p.o.).
  • Prevent decreases in locomotor activity mediated by NK3 receptor stimulation .

Respiratory System

The compound also exhibits notable effects on respiratory function:

  • Inhibition of bronchial hyperresponsiveness to acetylcholine.
  • Reduction in bronchial microvascular permeability hypersensitivity to histamine.
  • Suppression of cough reflex provoked by citric acid .

Comparative Analysis with Other Compounds

This compound's selectivity for the NK3 receptor sets it apart from other tachykinin receptor antagonists. The following table summarizes its characteristics compared to similar compounds:

Compound NameTypeReceptor AffinityUnique Aspects
This compoundNon-peptide antagonistNK3High selectivity for NK3
BMY7378Non-peptide antagonistNK3Similar mechanism but different potency
ABT-102Non-peptide antagonistNK2Selective for NK2; less effective on NK3
OsanetantNon-peptide antagonistNK1/NK3Broader receptor profile

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound, particularly concerning its role in treating conditions influenced by neurokinin signaling.

  • Pain Management : Research indicates that this compound may alleviate pain through modulation of nociceptive pathways linked to NK3 receptor activity.
  • Mood Disorders : The compound's ability to influence mood regulation suggests potential applications in treating depression and anxiety disorders.
  • Respiratory Conditions : Its efficacy in reducing bronchial hyperresponsiveness points towards possible use in managing asthma or chronic obstructive pulmonary disease (COPD) .

Properties

IUPAC Name

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBINGFFFZAOZ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047341
Record name SSR146977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264618-44-2
Record name SSR146977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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